N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride
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Overview
Description
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a tetracenyl core, which is often associated with bioactive properties, and a dimethylaminoacetamide moiety, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the tetracenyl core, followed by the introduction of the acetyl, hydroxy, and methoxy groups through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and methylation. The final steps involve the coupling of the tetracenyl core with the dimethylaminoacetamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the tetracenyl core.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetracenyl core may intercalate with DNA or interact with proteins, while the dimethylaminoacetamide moiety may enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar compounds to N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride include other tetracenyl derivatives and compounds with dimethylaminoacetamide moieties. These compounds may share similar bioactive properties but differ in their specific functional groups and overall structure, which can influence their reactivity, solubility, and biological activity.
Properties
CAS No. |
58161-64-1 |
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Molecular Formula |
C31H37ClN2O11 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C31H36N2O11.ClH/c1-13-26(36)17(32-20(35)12-33(3)4)9-21(43-13)44-19-11-31(41,14(2)34)10-16-23(19)30(40)25-24(28(16)38)27(37)15-7-6-8-18(42-5)22(15)29(25)39;/h6-8,13,17,19,21,26,36,38,40-41H,9-12H2,1-5H3,(H,32,35);1H |
InChI Key |
JYYNOMGPDJDNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CN(C)C)O.Cl |
Origin of Product |
United States |
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